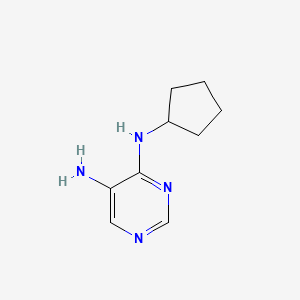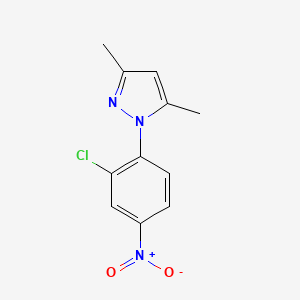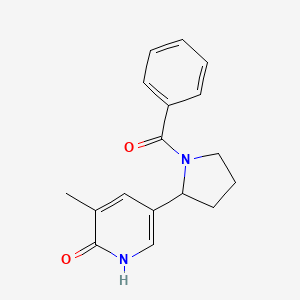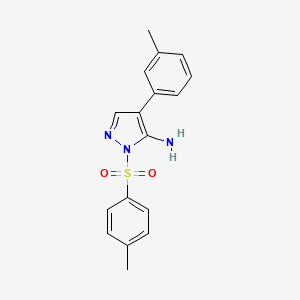![molecular formula C24H19ClN2OS B11815244 {2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetyl chloride CAS No. 115385-02-9](/img/structure/B11815244.png)
{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetyl chloride is a complex organic compound that features a thiazole ring, a triphenylmethyl group, and an acetyl chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetyl chloride typically involves the reaction of 2-aminothiazole with triphenylmethyl chloride to form the intermediate {2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}amine. This intermediate is then reacted with acetyl chloride under anhydrous conditions to yield the final product. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The acetyl chloride moiety can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The acetyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Reagents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Hydrolysis Conditions: Hydrolysis is typically carried out in the presence of water or aqueous base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while hydrolysis results in the formation of carboxylic acids.
科学的研究の応用
{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetyl chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of {2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetyl chloride involves its interaction with various molecular targets. The acetyl chloride group can react with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The thiazole ring can interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.
Triphenylmethyl Compounds: Triphenylmethyl chloride and triphenylmethyl bromide are similar in having the triphenylmethyl group.
Acetyl Chloride Derivatives: Compounds like benzoyl chloride and pivaloyl chloride have similar acyl chloride functionalities.
Uniqueness
The uniqueness of {2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetyl chloride lies in its combination of the thiazole ring, triphenylmethyl group, and acetyl chloride moiety. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
115385-02-9 |
|---|---|
分子式 |
C24H19ClN2OS |
分子量 |
418.9 g/mol |
IUPAC名 |
2-[2-(tritylamino)-1,3-thiazol-4-yl]acetyl chloride |
InChI |
InChI=1S/C24H19ClN2OS/c25-22(28)16-21-17-29-23(26-21)27-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17H,16H2,(H,26,27) |
InChIキー |
GGIJWBBVZOLQRS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)CC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![rel-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/structure/B11815196.png)


![2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate;piperazin-1-ium](/img/structure/B11815209.png)

![1-O-(1,9-diazaspiro[5.5]undecane-9-carbonyl) 2-O-[9-[(2-methylpropan-2-yl)oxycarbonyl]-1,9-diazaspiro[5.5]undecan-1-yl] oxalate](/img/structure/B11815218.png)




